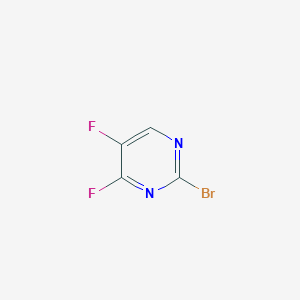

2-Bromo-4,5-difluoropyrimidine

Description

2-Bromo-4,5-difluoropyrimidine is a halogenated heterocyclic compound featuring a pyrimidine ring substituted with bromine at the 2-position and fluorine atoms at the 4- and 5-positions. Pyrimidine derivatives are critical in pharmaceutical and agrochemical industries due to their role as building blocks for nucleobases and bioactive molecules. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine substituents enhance metabolic stability and electronegativity, influencing intermolecular interactions .

Properties

Molecular Formula |

C4HBrF2N2 |

|---|---|

Molecular Weight |

194.96 g/mol |

IUPAC Name |

2-bromo-4,5-difluoropyrimidine |

InChI |

InChI=1S/C4HBrF2N2/c5-4-8-1-2(6)3(7)9-4/h1H |

InChI Key |

LDUJBKUDEUWUJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)Br)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 2-Bromo-4,5-difluoropyrimidine. One common method involves the bromination of 2,4-difluoropyrimidine using a brominating agent. The reaction proceeds as follows:

2,4-difluoropyrimidine+Br2→2-Bromo-4,5-difluoropyrimidine

Industrial Production:: While specific industrial production methods are proprietary, manufacturers typically optimize the synthetic route for large-scale production. These processes involve efficient bromination and purification steps.

Chemical Reactions Analysis

Reactivity:: 2-Bromo-4,5-difluoropyrimidine can undergo various chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Reduction Reactions: Reduction of the pyrimidine ring may occur under appropriate conditions.

Other Transformations: Depending on the reaction conditions, it may undergo other transformations.

Brominating Agents: Br₂ or NBS (N-bromosuccinimide)

Reduction Conditions: Catalytic hydrogenation or metal hydrides (e.g., LiAlH₄)

Other Reagents: Various nucleophiles and bases

Major Products:: The major products formed during these reactions include different derivatives of 2-Bromo-4,5-difluoropyrimidine, such as substituted pyrimidines or reduced forms.

Scientific Research Applications

2-Bromo-4,5-difluoropyrimidine finds applications in various scientific fields:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound.

Medicine: Studied for its pharmacological properties.

Industry: Employed in the development of agrochemicals, pharmaceuticals, and materials.

Mechanism of Action

The exact mechanism by which 2-Bromo-4,5-difluoropyrimidine exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to biological responses.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-bromo-4,5-difluoropyrimidine with structurally related halogenated aromatic compounds:

Research Findings and Industrial Relevance

- Pharmaceutical Potential: Pyrimidine derivatives are pivotal in drug design (e.g., antimetabolites). The bromine and fluorine substituents in 2-bromo-4,5-difluoropyrimidine improve binding affinity in kinase inhibitors compared to phenol-based analogs .

- Material Science : The high density of 2-bromo-4,5-difluorobenzoic acid (1.9 g/cm³) makes it useful in heavy polymer formulations, whereas the pyrimidine variant’s compact structure favors solubility in organic solvents .

- Environmental Impact : Brominated anilines in textiles highlight the need for alternatives like fluorinated pyrimidines, which may offer lower toxicity profiles .

Biological Activity

2-Bromo-4,5-difluoropyrimidine is a halogenated pyrimidine derivative characterized by the presence of bromine and fluorine substituents. Its molecular formula is , with a molecular weight of approximately 196.97 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug development.

Research indicates that 2-Bromo-4,5-difluoropyrimidine exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit critical enzymes involved in DNA replication, such as DNA topoisomerase II. This inhibition disrupts cellular processes, leading to apoptosis in cancer cells by activating intrinsic apoptotic pathways .

- Antiviral Properties : Preliminary studies suggest potential antiviral activity, particularly against certain strains of viruses, although specific data on its effectiveness against particular viral targets is limited .

- Anticancer Activity : The compound's structural properties allow it to interact with various biochemical pathways, influencing cell signaling and gene expression. In vitro studies have demonstrated its cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent .

Case Studies and Research Findings

- Anticancer Studies : A study evaluated the cytotoxicity of 2-Bromo-4,5-difluoropyrimidine against multiple cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents like 5-Fluorouracil .

- Antiviral Activity : In research focused on influenza viruses, derivatives of pyrimidines similar to 2-Bromo-4,5-difluoropyrimidine demonstrated substantial antiviral efficacy. These studies indicated a reduction in viral load and improved survival rates in infected models .

- Molecular Docking Studies : Computational studies involving molecular docking have predicted favorable binding interactions between 2-Bromo-4,5-difluoropyrimidine and target proteins associated with cancer progression and viral replication .

Comparative Biological Activity Table

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 2-Bromo-4,5-difluoropyrimidine | DNA topoisomerase II inhibition; Anticancer | 10 - 20 (varies by cell line) |

| 5-Fluorouracil | Standard chemotherapeutic agent | 15 - 25 |

| Oseltamivir | Antiviral against influenza | >10 (hERG channel) |

Synthesis and Structural Characteristics

The synthesis of 2-Bromo-4,5-difluoropyrimidine can be achieved through various methods involving halogenation reactions of pyrimidine derivatives. The unique combination of bromine and fluorine enhances its reactivity and potential applications in pharmaceuticals.

Synthesis Pathway Example

A common synthetic route involves:

- Starting Material : Pyrimidine derivative.

- Reagents : Bromine and fluorinating agents.

- Conditions : Typically carried out under controlled temperatures to ensure selective halogenation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-4,5-difluoropyrimidine with high regiochemical control?

- Methodology : Use halogen exchange reactions (e.g., Br/F substitution) under controlled conditions. For example, employ palladium catalysts (e.g., Pd(PPh₃)₄) in cross-coupling reactions to introduce bromine at specific positions. Microwave-assisted aminocarbonylation (as seen in pyrimidine derivatives) can enhance reaction efficiency and selectivity . Monitor reaction progress via TLC or HPLC to ensure minimal byproduct formation.

Q. How can researchers confirm the structural integrity of 2-Bromo-4,5-difluoropyrimidine after synthesis?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify aromatic protons and carbons; fluorine substituents cause deshielding (δ ~160-165 ppm for C-F).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 209.96).

- Elemental Analysis : Verify Br and F content (±0.3% deviation).

Cross-reference with literature data for analogous pyrimidines to resolve ambiguities .

Q. What safety precautions are critical when handling 2-Bromo-4,5-difluoropyrimidine?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and acids .

- Decomposition Risks : Avoid high temperatures (>150°C), as thermal degradation may release toxic fumes (e.g., HBr, HF). Use CO₂ or dry chemical extinguishers for fires .

Advanced Research Questions

Q. How can researchers address competing reaction pathways in nucleophilic substitution reactions involving 2-Bromo-4,5-difluoropyrimidine?

- Methodology :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and favor SNAr mechanisms.

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions (e.g., elimination).

- Catalyst Screening : Test Pd or Cu catalysts to enhance selectivity for C-Br substitution over C-F displacement .

- Kinetic Analysis : Use DFT calculations to model activation barriers for competing pathways .

Q. What strategies resolve contradictions in spectroscopic data for 2-Bromo-4,5-difluoropyrimidine derivatives?

- Case Study : If ¹⁹F NMR shows unexpected shifts, consider:

- Steric Effects : Bulky substituents may distort electronic environments.

- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) can interact with fluorine.

- X-ray Crystallography : Resolve ambiguities by determining crystal structures .

Q. How can researchers optimize catalytic systems for Suzuki-Miyaura couplings using 2-Bromo-4,5-difluoropyrimidine?

- Experimental Design :

| Parameter | Optimization Range |

|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂(dppf), or XPhos Pd G3 |

| Ligand | SPhos, Xantphos (1–5 mol%) |

| Base | K₂CO₃, Cs₂CO₃ (2–3 equiv) |

| Solvent | THF, dioxane (60–90°C) |

- Analysis : Track coupling efficiency via GC-MS and isolate products using flash chromatography. High ligand ratios often suppress homocoupling .

Q. What are the environmental and waste management protocols for 2-Bromo-4,5-difluoropyrimidine?

- Waste Segregation : Separate halogenated waste from non-halogenated streams.

- Neutralization : Treat aqueous waste with Ca(OH)₂ to precipitate Br⁻ and F⁻ ions.

- Documentation : Follow REACH and EPA guidelines for disposal records .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.